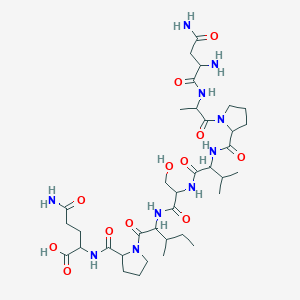![molecular formula C20H26O5S B12111374 16-Ethoxy-9-methyl-5,7-dioxa-6lambda6-thiapentacyclo[10.8.0.02,9.04,8.013,18]icosa-13(18),14,16-triene 6,6-dioxide](/img/structure/B12111374.png)
16-Ethoxy-9-methyl-5,7-dioxa-6lambda6-thiapentacyclo[10.8.0.02,9.04,8.013,18]icosa-13(18),14,16-triene 6,6-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHOXYMETHYL-16ALPHA,17BETA-EPIESTRIOL-O-CYCLIC SULFONE involves multiple steps, starting from the precursor 16-epiestriol. The key steps include the methoxymethylation of the hydroxyl group at the 3-position and the formation of the cyclic sulfone at the 16,17-positions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-METHOXYMETHYL-16ALPHA,17BETA-EPIESTRIOL-O-CYCLIC SULFONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The methoxymethyl and sulfone groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of products depending on the nucleophile used .
Aplicaciones Científicas De Investigación
3-METHOXYMETHYL-16ALPHA,17BETA-EPIESTRIOL-O-CYCLIC SULFONE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure makes it a useful tool in studying hormone-receptor interactions and other biological processes.
Industry: The compound can be used in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-METHOXYMETHYL-16ALPHA,17BETA-EPIESTRIOL-O-CYCLIC SULFONE involves its interaction with specific molecular targets, such as hormone receptors. The methoxymethyl and sulfone groups play a crucial role in modulating the compound’s activity and binding affinity. The pathways involved include the activation or inhibition of receptor-mediated signaling cascades, which can lead to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
16-epiestriol: The precursor to 3-METHOXYMETHYL-16ALPHA,17BETA-EPIESTRIOL-O-CYCLIC SULFONE, which lacks the methoxymethyl and sulfone groups.
Estradiol derivatives: Compounds with similar steroidal structures but different functional groups at the 3, 16, and 17 positions.
Cyclic sulfones: Other cyclic sulfone compounds with different core structures or substituents.
Uniqueness
3-METHOXYMETHYL-16ALPHA,17BETA-EPIESTRIOL-O-CYCLIC SULFONE is unique due to its specific combination of methoxymethyl and cyclic sulfone groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C20H26O5S |
|---|---|
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
16-ethoxy-9-methyl-5,7-dioxa-6λ6-thiapentacyclo[10.8.0.02,9.04,8.013,18]icosa-13(18),14,16-triene 6,6-dioxide |
InChI |
InChI=1S/C20H26O5S/c1-3-23-13-5-7-14-12(10-13)4-6-16-15(14)8-9-20(2)17(16)11-18-19(20)25-26(21,22)24-18/h5,7,10,15-19H,3-4,6,8-9,11H2,1-2H3 |
Clave InChI |
JVVUTCZABCFENT-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CC5C4OS(=O)(=O)O5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


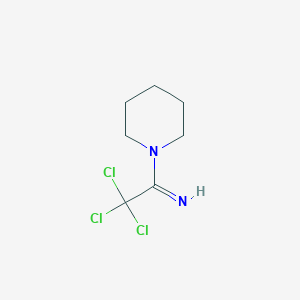
![5-Azaspiro[2.5]oct-7-ene-4,6-dione](/img/structure/B12111298.png)

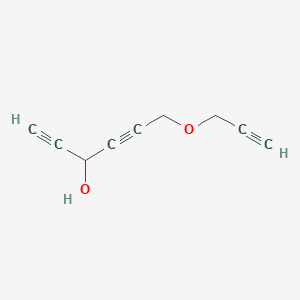
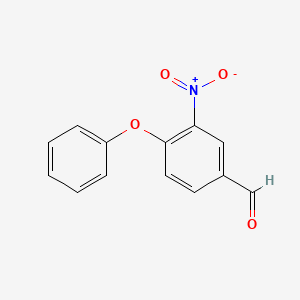
![4,7-Bis(5-bromo-6-undecylthieno[3,2-b]thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B12111328.png)


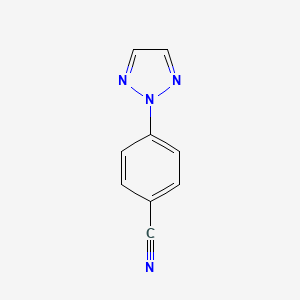
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] [(2E)-3,7-dimethylocta-2,6-dienyl] carbonate](/img/structure/B12111381.png)


![Butanoic acid, 2-[(4-methoxyphenyl)sulfonyl]-3-methyl-](/img/structure/B12111394.png)
